5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid
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Overview
Description
5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C12H7F3O3 and a molecular weight of 256.18 g/mol . It is characterized by the presence of a phenyl group, a trifluoromethyl group, and a furan ring, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid typically involves the reaction of 5-phenylfuran-3-carboxylic acid with trifluoromethylating agents under controlled conditions. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high degree of purity and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Types of Reactions:
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl and furan rings contribute to its binding affinity with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
5-Phenyl-2-furoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(3-Trifluoromethylphenyl)-2-furoic acid: Similar structure but with the trifluoromethyl group attached to the phenyl ring instead of the furan ring.
5-(3-Trifluoromethylphenyl)-furan-2-carboxylic acid phenylamide: Contains an amide group, leading to different reactivity and applications.
Uniqueness: The presence of the trifluoromethyl group in 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-phenyl-2-(trifluoromethyl)furan-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)10-8(11(16)17)6-9(18-10)7-4-2-1-3-5-7/h1-6H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFJRMAEBBJXSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380074 |
Source
|
Record name | 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23584-85-2 |
Source
|
Record name | 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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